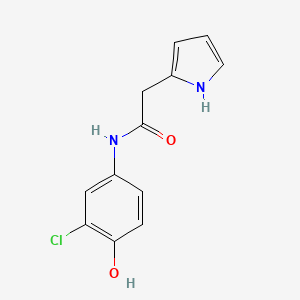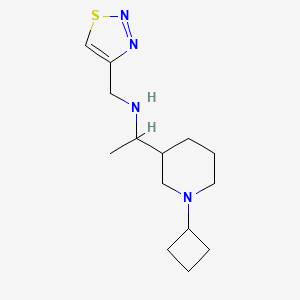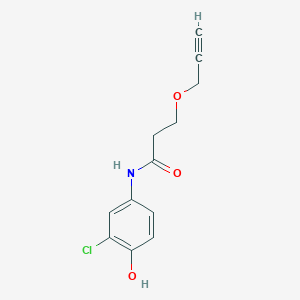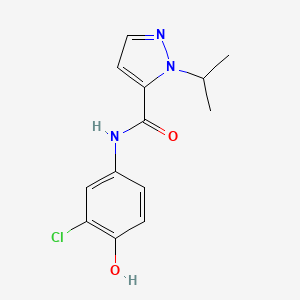![molecular formula C18H24N2O3 B7648083 3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)
3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidinone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one A is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. In particular, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound A has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound A has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one A has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research. Additionally, this compound has been extensively studied and has a well-established mechanism of action, making it a promising candidate for further investigation.
However, there are also some limitations to the use of this compound A in lab experiments. For example, this compound may exhibit off-target effects that could complicate the interpretation of experimental results. Additionally, the optimal dosage and administration of this compound A may vary depending on the specific experimental conditions, making it important to carefully design experiments to ensure that the compound is being used appropriately.
Orientations Futures
There are several future directions for research on 3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one A. One promising area of investigation is the development of more potent and selective inhibitors of CK2, which could have important implications for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential applications in a variety of disease contexts. Finally, studies are needed to determine the safety and efficacy of this compound A in preclinical and clinical trials, in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one A can be synthesized using a variety of methods, including the reaction of 3-(2-propan-2-ylphenoxy)propan-1-ol with 5,6-dimethyl-2,4-dioxypyrimidine in the presence of a base such as potassium carbonate. The resulting compound can be purified using a variety of techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one A has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology, where this compound A has been shown to exhibit potent anti-cancer effects. In particular, this compound has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
3-[2-hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)16-7-5-6-8-17(16)23-10-15(21)9-20-11-19-14(4)13(3)18(20)22/h5-8,11-12,15,21H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVHXFAVZSSWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(COC2=CC=CC=C2C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)


![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)


![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)